molecular formula C13H17NO4 B4726133 6-[(2-HYDROXYPHENYL)FORMAMIDO]HEXANOIC ACID

6-[(2-HYDROXYPHENYL)FORMAMIDO]HEXANOIC ACID

Cat. No.: B4726133
M. Wt: 251.28 g/mol
InChI Key: PBQUGICHNLXXKT-UHFFFAOYSA-N
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Description

6-[(2-HYDROXYPHENYL)FORMAMIDO]HEXANOIC ACID is an organic compound with the molecular formula C13H17NO4 and a molecular weight of 251.2784 g/mol . This compound is characterized by the presence of a hexanoic acid chain attached to a formamido group, which is further connected to a hydroxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6-[(2-HYDROXYPHENYL)FORMAMIDO]HEXANOIC ACID typically involves the reaction of hexanoic acid derivatives with 2-hydroxyphenylformamide under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

6-[(2-HYDROXYPHENYL)FORMAMIDO]HEXANOIC ACID undergoes various chemical reactions, including:

Scientific Research Applications

6-[(2-HYDROXYPHENYL)FORMAMIDO]HEXANOIC ACID is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 6-[(2-HYDROXYPHENYL)FORMAMIDO]HEXANOIC ACID exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The formamido group can also interact with enzymes and other proteins, modulating their function .

Comparison with Similar Compounds

Similar compounds to 6-[(2-HYDROXYPHENYL)FORMAMIDO]HEXANOIC ACID include other hydroxyphenylformamido derivatives and hexanoic acid derivatives. These compounds share similar structural features but may differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

6-[(2-hydroxybenzoyl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-11-7-4-3-6-10(11)13(18)14-9-5-1-2-8-12(16)17/h3-4,6-7,15H,1-2,5,8-9H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQUGICHNLXXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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